tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
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Overview
Description
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is a morpholine derivative, characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a carboxylate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-butyl 2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate: This compound has an additional hydroxyl group, which can lead to different reactivity and biological activity.
tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate: The presence of an amino group instead of a hydroxyethyl group can result in different chemical properties and applications.
tert-butyl 4-morpholinecarboxylate: This compound lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1 |
InChI Key |
YISREGIVFNMYSB-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](C1CN(CCO1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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